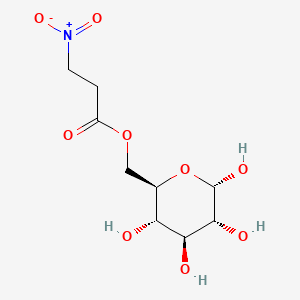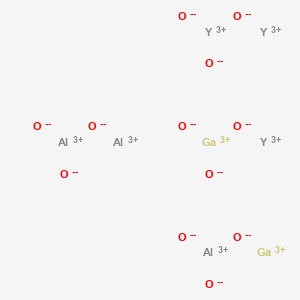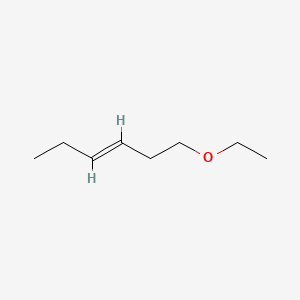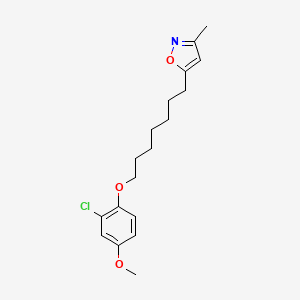
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 2-chloro-4-methoxyphenoxy group attached to a heptyl chain, and a 3-methyl group on the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-methoxyphenoxy heptyl intermediate. This intermediate is then reacted with a suitable isoxazole precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)octyl)-3-methyl-
- Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)hexyl)-3-methyl-
Uniqueness
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is unique due to its specific heptyl chain length and the presence of the 2-chloro-4-methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
91944-93-3 |
|---|---|
Fórmula molecular |
C18H24ClNO3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
5-[7-(2-chloro-4-methoxyphenoxy)heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H24ClNO3/c1-14-12-16(23-20-14)8-6-4-3-5-7-11-22-18-10-9-15(21-2)13-17(18)19/h9-10,12-13H,3-8,11H2,1-2H3 |
Clave InChI |
CBDIJKFIVWMZGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CCCCCCCOC2=C(C=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


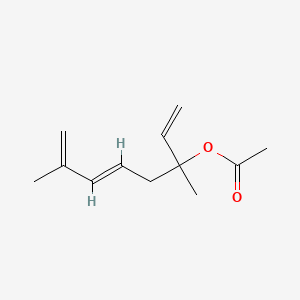

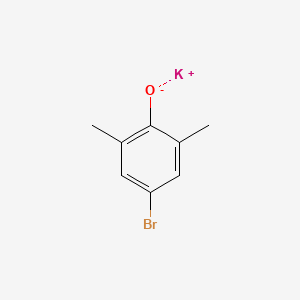

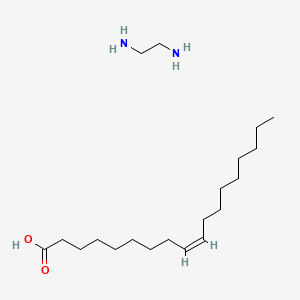

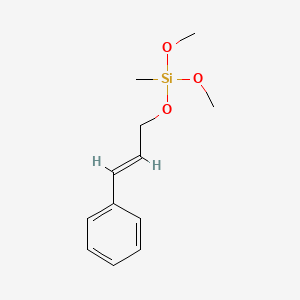


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
